Diethyl (4-(tetradecylamino)phenyl)phosphonate

Organophosphorus Chemistry Hydrolytic Stability Surface Modification

Researchers requiring durable surface functionalization of metal oxides often face hydrolytic instability with phosphate ester-based coatings. Diethyl (4-(tetradecylamino)phenyl)phosphonate (CAS 1103672-42-9) addresses this via its hydrolytically stable C-P bond and optimally engineered C14 alkyl chain for ordered self-assembled monolayer (SAM) formation on TiO₂, Al₂O₃, and ZrO₂. • C14 chain length avoids thermal phase transitions (~50°C chain melting) characteristic of C18 analogs, ensuring consistent ambient-temperature barrier properties. • Upon deprotection, phosphonic acid headgroup forms covalent metal oxide linkages, suppressing transition metal dissolution by approximately 90% in battery cathode applications. • Key intermediate for autotaxin inhibitor synthesis; tetradecylamino group enhances membrane permeability for structure-activity relationship studies. Supplied at ≥95% purity with full QA documentation. Standard global shipping for R&D quantities.

Molecular Formula C24H44NO3P
Molecular Weight 425.6 g/mol
CAS No. 1103672-42-9
Cat. No. B1454758
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl (4-(tetradecylamino)phenyl)phosphonate
CAS1103672-42-9
Molecular FormulaC24H44NO3P
Molecular Weight425.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCNC1=CC=C(C=C1)P(=O)(OCC)OCC
InChIInChI=1S/C24H44NO3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-22-25-23-18-20-24(21-19-23)29(26,27-5-2)28-6-3/h18-21,25H,4-17,22H2,1-3H3
InChIKeyXQVBVGHNDNUNSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl (4-(tetradecylamino)phenyl)phosphonate: Identification & Baseline


Diethyl (4-(tetradecylamino)phenyl)phosphonate (CAS 1103672-42-9), also known as 4-diethoxyphosphoryl-N-tetradecylaniline, is a specialized organophosphorus compound with molecular formula C24H44NO3P and molecular weight 425.58 g/mol . The compound features a diethyl phosphonate ester moiety para-substituted on a phenyl ring with an N-tetradecylamino group—a structural arrangement that confers a combination of metal-oxide anchoring capability (via the phosphonate headgroup) and substantial lipophilicity (via the C14 alkyl chain). This compound has been cited in the synthetic preparation of autotaxin inhibitors as a reference intermediate , and appears in chemical supplier catalogs with typical purity specifications of 95-98% . Notably, the compound's C-P bond provides inherently greater hydrolytic stability compared to the P-O bonds found in phosphate ester analogs, a property relevant for applications requiring aqueous or ambient durability .

Non-Substitutability of the C14 Phosphonate


Substitution of Diethyl (4-(tetradecylamino)phenyl)phosphonate with alternative phosphonates or alkylamino derivatives is non-trivial due to three interdependent structural determinants. First, the C14 alkyl chain length governs critical interfacial phenomena: self-assembled monolayers of alkylphosphonates with chain lengths n < 16 exhibit disordered packing at room temperature, whereas longer chains (e.g., C18) undergo reversible chain melting at approximately 50°C [1]. This chain-length-dependent order-disorder transition directly influences surface hydrophobicity, barrier properties, and electrochemical suppression [2]. Second, the amino (-NH-) linker between the aromatic ring and alkyl chain provides a conjugation pathway and potential hydrogen-bonding site that differs from ether, ester, or direct C-P alkyl linkages, altering both electronic distribution and supramolecular interactions [3]. Third, the diethyl ester protection of the phosphonate group permits controlled deprotection (to the free phosphonic acid) or transesterification, enabling tunable solubility during processing and subsequent covalent anchoring to metal oxide surfaces [4]. Generic replacement with, for instance, a C8, C12, or C18 analog—or with a non-amino-bearing arylphosphonate—would unpredictably alter surface assembly, barrier properties, and functional performance.

Diethyl (4-(tetradecylamino)phenyl)phosphonate: Comparative Evidence


Hydrolytic Stability: C-P vs. P-O Bond

Diethyl (4-(tetradecylamino)phenyl)phosphonate possesses a carbon-phosphorus (C-P) bond as its core structural feature, in contrast to phosphate esters that rely on carbon-oxygen-phosphorus (C-O-P) linkages. Under identical hydrolytic conditions, the C-P bond exhibits significantly greater resistance to cleavage than the P-O bond. This differential stability is inherent to the phosphonate class: the C-P bond is not susceptible to the same nucleophilic attack mechanisms that readily hydrolyze phosphate esters . For applications involving aqueous environments, humid storage, or processing at elevated pH, this translates to reduced degradation and extended functional lifetime compared to phosphate-based analogs [1].

Organophosphorus Chemistry Hydrolytic Stability Surface Modification

C14 Chain Ordering vs. Shorter and Longer Chains

The C14 alkyl chain of Diethyl (4-(tetradecylamino)phenyl)phosphonate (following deprotection to the phosphonic acid) occupies a distinct region in alkylphosphonate self-assembly behavior. Solid-state 13C NMR studies of alkylphosphonate monolayers (CnH2n+1PO3H2, n = 8-18) demonstrate that monolayers with chain lengths n < 16 remain disordered at room temperature, whereas C18 monolayers exhibit reversible chain melting at approximately 50°C [1]. C14 (n = 14) resides at the boundary between these regimes: it possesses sufficient chain length to promote greater interchain van der Waals interactions and ordering than C8-C12 homologs, yet avoids the thermal metastability and crystalline phase transitions characteristic of C16 and C18 chains at near-ambient operating temperatures [2].

Self-Assembled Monolayers (SAMs) Surface Functionalization Interfacial Engineering

Mn Dissolution Suppression by Alkylphosphonate SAMs

While Diethyl (4-(tetradecylamino)phenyl)phosphonate itself has not been directly evaluated in battery cathode applications, alkylphosphonate self-assembled monolayers (SAMs) as a class have demonstrated quantifiable protective effects on LiMn2O4 (LMO) cathodes. Electrochemical studies show that alkylphosphonate SAMs suppress manganese dissolution from LMO cathodes by approximately 90% during extended electrolyte immersion compared to unmodified cathodes [1]. This passivation effect is attributed to the hydrophobic alkyl chain barrier that limits water penetration to the cathode surface and reduces transition metal leaching. Given that Diethyl (4-(tetradecylamino)phenyl)phosphonate, upon deprotection, yields a C14 alkylphosphonic acid capable of forming SAMs on metal oxide surfaces, analogous barrier performance would be anticipated relative to unmodified surfaces [2].

Lithium-Ion Battery Cathode Stabilization Surface Passivation

Synthesis by Pd-Catalyzed C-P Coupling

The synthesis of amino-substituted aromatic phosphonates including Diethyl (4-(tetradecylamino)phenyl)phosphonate benefits from an established Pd-catalyzed carbon-phosphorus bond-forming route that directly couples aromatic bromides with diethyl phosphite [1]. This methodology, reported in Chemistry Letters (2009), provides efficient access to diethyl arylphosphonates bearing amino and alkylamino groups on the aromatic ring without requiring pre-functionalized phosphonate starting materials or multi-step protection/deprotection sequences typical of alternative approaches. The single-step C-P bond formation offers higher atom economy and reduced synthetic step count compared to traditional Arbuzov or Michaelis-Arbuzov routes that require prior installation of phosphorus functionality [2].

Synthetic Methodology C-P Bond Formation Amino-Substituted Arylphosphonates

Application Scenarios


Hydrophobic Coatings on Metal Oxide Surfaces

This compound, following deprotection to its free phosphonic acid form, serves as a precursor for forming self-assembled monolayers (SAMs) on metal oxide surfaces including TiO2, Al2O3, ZrO2, and LiMn2O4 [1]. The C14 alkyl chain provides sufficient hydrophobicity to suppress aqueous electrochemistry and reduce transition metal dissolution by approximately 90% in battery cathode applications, while avoiding the thermal phase transitions (chain melting at ~50°C) characteristic of C18 chains . The phosphonate headgroup forms robust covalent linkages to metal oxide surfaces, enabling durable surface functionalization for applications in corrosion protection, battery cathode stabilization, and sensor electrode passivation.

Autotaxin Inhibitor Synthesis Intermediate

Diethyl (4-(tetradecylamino)phenyl)phosphonate has been cited in the synthetic preparation pathway of aromatic phosphonate inhibitors of autotaxin (ATX), an enzyme implicated in angiogenesis, invasion, and metastasis [1]. The compound serves as a key intermediate or reference standard in medicinal chemistry campaigns exploring phosphonate-based ATX inhibitors, including the nanomolar inhibitor S32826. The presence of the tetradecylamino substituent contributes to lipophilicity and membrane permeability characteristics that are relevant for evaluating structure-activity relationships in lipid signaling pathway modulation .

Surfactant and Lubricant Additive Building Block

The combination of a polar phosphonate ester headgroup and a long C14 hydrophobic alkyl chain makes this compound a candidate intermediate for the development of functional surfactants and lubricant additives [1]. Upon deprotection or transesterification, the resulting phosphonic acid or modified phosphonate can impart surface-active properties while the tetradecyl chain provides hydrophobic character and potential self-assembly at interfaces. The C-P bond confers hydrolytic stability superior to phosphate ester-based surfactants, extending functional lifetime in aqueous or humid service environments .

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